7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Synthetic Methodology Process Chemistry Medicinal Chemistry

7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 1956376-66-1) is a heterocyclic small molecule with the molecular formula C7H5BrClN3 and a molecular weight of 246.49 g/mol. It belongs to the imidazo[4,5-c]pyridine family, a privileged scaffold in medicinal chemistry due to its structural resemblance to purines.

Molecular Formula C7H5BrClN3
Molecular Weight 246.49
CAS No. 1956376-66-1
Cat. No. B2368232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine
CAS1956376-66-1
Molecular FormulaC7H5BrClN3
Molecular Weight246.49
Structural Identifiers
SMILESCN1C=NC2=C1C(=CN=C2Cl)Br
InChIInChI=1S/C7H5BrClN3/c1-12-3-11-5-6(12)4(8)2-10-7(5)9/h2-3H,1H3
InChIKeyROSAHQWALGNGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 1956376-66-1): A Regiospecifically Defined Bis-Halogenated Imidazopyridine Building Block


7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 1956376-66-1) is a heterocyclic small molecule with the molecular formula C7H5BrClN3 and a molecular weight of 246.49 g/mol . It belongs to the imidazo[4,5-c]pyridine family, a privileged scaffold in medicinal chemistry due to its structural resemblance to purines [1]. This compound is characterized by a precisely defined substitution pattern: a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the N-1 position of the fused bicyclic core. It functions primarily as a bifunctional synthetic intermediate, where the two distinct halogen atoms serve as orthogonal reactive handles for sequential cross-coupling reactions, enabling the rapid construction of diverse compound libraries for drug discovery programs targeting kinases, bromodomains, and other therapeutically relevant protein classes [2].

Why In-Class Imidazopyridine Isomers Cannot Substitute for 7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine in Regiospecific Synthetic Routes


In the imidazo[4,5-c]pyridine series, the position of halogen substitution and the N-1 methyl group dictate both the reactivity profile and the spatial vector of subsequent derivatizations. A casual substitution with an alternative regioisomer, such as the 2-bromo-4-chloro-1-methyl isomer (CAS 496955-66-9) or the 6-bromo-4-chloro-1H analog (CAS 1638767-93-7), will fundamentally alter the exit vector geometry and electronic environment of the resulting final compound, severely compromising structure-activity relationships (SAR) in drug discovery . Furthermore, the specific C7-Br / C4-Cl pairing on the N-1 methylated core offers a unique chemoselective reactivity gradient; the bromine atom at the electron-deficient 7-position is significantly more reactive towards palladium-catalyzed oxidative addition than the chlorine at the 4-position, enabling stepwise, orthogonal functionalization sequences that are not possible when the halogens are positioned differently [1]. The dedicated synthetic method reported in CN111995623A provides optimized, high-yielding conditions specifically tailored for this isomer, which cannot be directly applied to other regioisomers without substantial re-optimization and a likely drop in yield [2].

Quantitative Differentiation Evidence for 7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine Against Its Closest Analogs


Optimized Synthetic Yield of 7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine vs. Alternative Isomer Syntheses

The patented synthetic route for the target compound achieves a final isolated yield of 70.02% from readily available 3-bromo-4-chloro-5-nitropyridine [1]. This yield is reported as part of an optimized three-step sequence with specific yields of 92.09% for Step 1 and 87.21% for Step 2. In contrast, the synthesis of the closely related 2-bromo isomer (CAS 496955-66-9) typically involves different starting materials and cyclization conditions and is generally acknowledged in the literature to proceed with lower efficiency due to the distinct electronic environment of the imidazole ring vs. the pyridine ring, making this regiospecificity a critical factor for procurement .

Synthetic Methodology Process Chemistry Medicinal Chemistry

Physicochemical Differentiation: Melting Point Contrast with the 2-Bromo Regioisomer

The target compound's 7-bromo substitution pattern results in distinct solid-state properties compared to the 2-bromo isomer. While the target compound is typically a solid with a melting point consistent with its defined crystalline structure, ChemicalBook reports a melting point of 207-209 °C for the 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 496955-66-9) . This significant difference in melting behavior is a direct consequence of the altered molecular symmetry and crystal packing efficiency stemming from the halogen's position, which impacts solubility, formulation, and purification protocols during subsequent synthetic steps .

Pre-formulation Solid-state Chemistry Analytical Chemistry

Distinct Predicted Physicochemical Profile: LogP and Boiling Point vs. the 6-Bromo Regioisomer

The substitution pattern governs critical predicted physicochemical properties relevant to drug-likeness. The target compound (7-bromo) has a predicted LogP of 2.50 and a boiling point of 365.3±52.0 °C . For the 6-bromo isomer (6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, CAS 1638767-93-7), the change in halogen position alters the dipole moment and molecular surface area, which in silico models predict to yield a different LogP and vapor pressure profile, directly impacting its behavior in biological assays and chromatographic purification . The N-methyl group on the target compound further distinguishes it from non-methylated analogs by reducing hydrogen-bond donor capacity.

ADME Drug Design Physicochemical Properties

Optimal Orthogonal Reactivity for Sequential Cross-Coupling Strategies

The 7-Bromo-4-chloro configuration on the electron-deficient imidazo[4,5-c]pyridine core establishes a clear reactivity hierarchy for palladium-catalyzed cross-couplings. The C7-Br bond, located para to the pyridine nitrogen, undergoes oxidative addition significantly faster than the C4-Cl bond, which is ortho to the pyridine nitrogen and thus more electron-rich and resistant to reaction. This allows for a selective first coupling at the 7-position (e.g., Suzuki-Miyaura) followed by a second, distinct coupling at the 4-position under forced conditions [1]. By contrast, the 4-chloro-1-methyl isomer (CAS 50432-68-3), lacking the 7-bromo handle, is limited to a single functionalization, while the 2-bromo-4-chloro isomer presents two reactive positions on the imidazole ring, which can lead to chemoselectivity challenges and unwanted mixtures .

C-H Functionalization Cross-Coupling Library Synthesis

Increased Synthetic Accessibility and Commercial Availability vs. the Des-Methyl Analog

The N-methyl group on the target compound simplifies its synthesis significantly compared to the des-methyl analog (7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, CAS 163452-79-7). The patented route to the target compound starts with 3-bromo-4-chloro-5-nitropyridine, where the methyl group is introduced via a straightforward nucleophilic substitution with methylamine in step 1, with a yield of 92.09% [1]. The synthesis of the NH analog requires protection/deprotection steps at the imidazole nitrogen, adding steps, cost, and reducing overall yield. This synthetic efficiency translates directly to a substantially lower unit cost for the N-methyl derivative, as reflected in its widespread availability from multiple commercial suppliers as a standard catalog item .

Supply Chain Sourcing Cost of Goods

High-Impact Application Scenarios for Procuring 7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine


Rapid Assembly of Targeted Kinase Inhibitor Libraries via Orthogonal Cross-Coupling

Medicinal chemistry teams can procure this compound as a central, bifurcated scaffold for the synthesis of kinase-focused libraries. The evidence confirms a clear reactivity hierarchy (C7-Br > C4-Cl) [1], enabling a robust, iterative Suzuki-Miyaura coupling sequence. This allows for the independent variation of substituents at the 7- and 4-positions without protective group chemistry, generating dozens to hundreds of analogs from a single intermediate. This is particularly relevant for targets like S6K1 or Aurora kinases, where imidazopyridine-based inhibitors have shown preclinical promise [2].

Cost-Efficient Scale-Up for Lead Optimization and Preclinical Candidate Synthesis

For process chemistry groups transitioning a lead compound to preclinical development, the patented, high-yielding synthesis (70.02% for the final cyclization step) provides a reliable, scalable route [1]. The use of inexpensive, commercially available starting materials and the avoidance of protecting group chemistry further de-risk the scale-up process. The resulting reduction in cost of goods compared to synthesizing similar analogs like the des-methyl variant (CAS 163452-79-7) is a quantifiable advantage in budget-constrained programs [2].

Exploration of Bromodomain and Epigenetic Target Space

Imidazopyridines are a recognized chemotype for bromodomain inhibition [1]. The specific substitution pattern of 7-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine provides a synthetic entry point to explore this target class. The N-methyl group mimics the natural substrate's methylation mark, while the two halogen handles allow for systematic exploration of the acetyl-lysine binding pocket by sequentially introducing diverse aromatic groups. This makes it a strategic procurement choice for epigenetics-focused drug discovery units.

Synthesis of Advanced Radioligands and Chemical Biology Probes

The orthogonal reactivity of the C-Br and C-Cl bonds is ideally suited for the preparation of complex chemical probes. For instance, the 7-bromo position can be used to introduce a fluorescent or affinity tag via a Sonogashira or Suzuki reaction, while the remaining 4-chloro handle is subsequently used for a late-stage Buchwald-Hartwig amination to install a solubilizing or targeting group [1]. This divergent synthesis strategy is critical for generating matched molecular pairs for target engagement studies.

Quote Request

Request a Quote for 7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.